- 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with OxoneJournal of the American Chemical Society, 2009, 131(1), 251-262,
Cas no 932-01-4 (4,4-dimethylcyclohexan-1-ol)

4,4-dimethylcyclohexan-1-ol structure
Nombre del producto:4,4-dimethylcyclohexan-1-ol
Número CAS:932-01-4
MF:C8H16O
Megavatios:128.212042808533
MDL:MFCD00101954
CID:40304
PubChem ID:136735
4,4-dimethylcyclohexan-1-ol Propiedades químicas y físicas
Nombre e identificación
-
- 4,4-Dimethylcyclohexanol
- 4,4-Dimethylcyclohexan-1-ol
- Cyclohexanol, 4,4-dimethyl-
- 4,4-dimethyl-cyclohexanol
- Cyclohexanol,4,4-dimethyl-
- 4,4-dimethyl-1-cyclohexanol
- VUQOIZPFYIVUKD-UHFFFAOYSA-N
- SY047599
- EN002271
- 4,4-Dimethylcyclohexan-1-ol, AldrichCPR
- ST2410874
- AB0027725
- W9592
- 932D014
- A844474
- J-
- 4,4-Dimethylcyclohexanol (ACI)
- GS-4181
- J-514021
- DTXSID70239320
- Cyclohexanol, dimethyl-
- EN300-141606
- AKOS006227678
- 932-01-4
- DB-008360
- SCHEMBL43449
- CS-W019410
- 4 pound not4-Dimethylcyclohexanol
- MFCD00101954
- DB-243440
- 4,4-dimethylcyclohexan-1-ol
-
- MDL: MFCD00101954
- Renchi: 1S/C8H16O/c1-8(2)5-3-7(9)4-6-8/h7,9H,3-6H2,1-2H3
- Clave inchi: VUQOIZPFYIVUKD-UHFFFAOYSA-N
- Sonrisas: OC1CCC(C)(C)CC1
Atributos calculados
- Calidad precisa: 128.12
- Masa isotópica única: 128.12
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 0
- Complejidad: 86.7
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 20.2
- Xlogp3: 2
Propiedades experimentales
- Denso: 0.9250
- Punto de fusión: 28 °C
- Punto de ebullición: 186.05°C
- Punto de inflamación: 66.6°C
- índice de refracción: 1.4613
- PSA: 20.23000
- Logp: 1.94750
4,4-dimethylcyclohexan-1-ol Información de Seguridad
- Instrucciones de peligro: H302-H315-H319-H335
- Código de categoría de peligro: 36
- Instrucciones de Seguridad: 26
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Sealed in dry,2-8°C
4,4-dimethylcyclohexan-1-ol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR22877-25g |
4,4-Dimethylcyclohexan-1-ol |
932-01-4 | 98% | 25g |
£535.00 | 2025-02-19 | |
abcr | AB224048-1 g |
4,4-Dimethylcyclohexan-1-ol, 95%; . |
932-01-4 | 95% | 1g |
€106.60 | 2023-01-26 | |
Enamine | EN300-141606-2.5g |
4,4-dimethylcyclohexan-1-ol |
932-01-4 | 95% | 2.5g |
$57.0 | 2023-06-08 | |
Chemenu | CM102545-10g |
Cyclohexanol,4,4-dimethyl- |
932-01-4 | 97% | 10g |
$271 | 2024-07-19 | |
Cooke Chemical | BD3304045-250mg |
4,4-Dimethylcyclohexanol |
932-01-4 | 97% | 250mg |
RMB 90.40 | 2025-02-21 | |
Cooke Chemical | BD3304045-5g |
4,4-Dimethylcyclohexanol |
932-01-4 | 97% | 5g |
RMB 732.00 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | GR442-25g |
4,4-dimethylcyclohexan-1-ol |
932-01-4 | 97% | 25g |
4422CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | GR442-10g |
4,4-dimethylcyclohexan-1-ol |
932-01-4 | 97% | 10g |
2128CNY | 2021-05-08 | |
Chemenu | CM102545-10g |
Cyclohexanol,4,4-dimethyl- |
932-01-4 | 97% | 10g |
$243 | 2021-06-15 | |
eNovation Chemicals LLC | D518320-25g |
4,4-DiMethylcyclohexanol |
932-01-4 | 97% | 25g |
$1265 | 2024-05-24 |
4,4-dimethylcyclohexan-1-ol Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt
Referencia
Synthetic Routes 2
Synthetic Routes 3
Condiciones de reacción
Referencia
- Palladium II catalyzed decomposition of cyclic hydroperoxides: a new and simple way to α,β-unsaturated aldehydesNouveau Journal de Chimie, 1979, 3(5), 311-20,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Ceric ammonium nitrate Catalysts: (OC-6-43)-[Octahydro-1,4-dimethyl-7-[(2-pyridinyl-κN)methyl]-1H-1,4,7-triazonine… Solvents: Acetonitrile , Water ; 30 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Referencia
- Iron-Catalyzed C-H Hydroxylation and Olefin cis-Dihydroxylation Using a Single-Electron Oxidant and Water as the Oxygen-Atom SourceChemistry - A European Journal, 2012, 18(42), 13269-13273,
Synthetic Routes 5
Condiciones de reacción
Referencia
- The contribution of charge to affinity at functional (M3) muscarinic receptors in guinea pig ileum assessed from the effects of the carbon analog of 4-DAMP methiodideBritish Journal of Pharmacology, 1992, 106(4), 819-22,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Water Catalysts: Aluminum nickel alloy Solvents: Water ; 6 h, 2.8 kbar, 80 °C
Referencia
- Selective reduction of ketones using water as a hydrogen source under high hydrostatic pressureOrganic & Biomolecular Chemistry, 2012, 10(36), 7321-7326,
Synthetic Routes 7
Condiciones de reacción
Referencia
- The influence of lithium complexing agents on the regioselectivity of reductions of substituted 2-cyclohexenones by lithium aluminum hydride and lithium borohydrideTetrahedron, 1980, 36(13), 1937-42,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Peracetic acid Catalysts: stereoisomer of Bis(1,1,1-trifluoromethanesulfonato-κO)[rel-(3R,9R)-3,6,9-trimet… Solvents: Acetonitrile ; -35 °C
1.2 -35 °C
1.2 -35 °C
Referencia
- Trapping a Highly Reactive Nonheme Iron Intermediate That Oxygenates Strong C-H Bonds with StereoretentionJournal of the American Chemical Society, 2015, 137(50), 15833-15842,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: Iron (thymine-1-acetic acid complex) Solvents: Acetonitrile ; 10 h, 60 °C
Referencia
- From DNA to catalysis: a thymine-acetate ligated non-heme iron(III) catalyst for oxidative activation of aliphatic C-H bondsChemical Communications (Cambridge, 2016, 52(10), 2043-2046,
Synthetic Routes 10
Condiciones de reacción
1.1 Catalysts: Alcohol dehydrogenase
Referencia
- Enzymic "in vitro" reduction of ketones. VII. Reduction rates and stereochemistry of the HLAD catalyzed reduction of 2-alkylcyclohexanones, dimethylcyclohexanones, cycloalkanones and bicycloalkanonesBulletin des Societes Chimiques Belges, 1980, 89(5), 389-98,
Synthetic Routes 11
Condiciones de reacción
Referencia
- Preparation of quinolinylmethyl- or naphthalenemethylpiperidinecarboxylic acid derivatives as S1P modulating agents, World Intellectual Property Organization, , ,
Synthetic Routes 12
Condiciones de reacción
Referencia
- The effect of nonbonded interactions on the regioselectivity of cyclization of the 5-hexenyl radicalJournal of the Chemical Society, 1979, (11), 1535-9,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Sodium borohydride Catalysts: Cobalt chloride (CoCl2) Solvents: Water
Referencia
- Reductions of α,β-unsaturated ketones by NaBH4 or NaBH4 + CoCl2: selectivity control by water or by aqueous micellar solutionsEuropean Journal of Organic Chemistry, 2000, (9), 1793-1797,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Triethylborane , Tributylstannane , Oxygen Solvents: Benzene , Tetrahydrofuran ; 96 h, rt
1.2 Reagents: Sodium carbonate Catalysts: Water Solvents: Methanol ; overnight, reflux
1.2 Reagents: Sodium carbonate Catalysts: Water Solvents: Methanol ; overnight, reflux
Referencia
- A free radical method for reduction of cyclohexanones-preferential formation of equatorial alcoholsSynthetic Communications, 2003, 33(11), 1951-1961,
Synthetic Routes 15
Condiciones de reacción
Referencia
- Steric effects on the dissociation constants of acyclic, mono- and bicyclic carboxylic acidsHelvetica Chimica Acta, 1977, 60(2), 482-94,
4,4-dimethylcyclohexan-1-ol Raw materials
- 4,4-dimethylcyclohex-2-en-1-one
- SPIRO[4H-3,1-BENZOXASELENIN-2,1'-CYCLOHEXAN]-4-ONE, 4',4'-DIMETHYL-
- 4,4-dimethylcyclohexan-1-one
4,4-dimethylcyclohexan-1-ol Preparation Products
4,4-dimethylcyclohexan-1-ol Literatura relevante
-
1. Substituent effects in saturated systems. Complex formation between carbonitriles and iodine monochlorideG. E. Hawkes,J. H. P. Utley J. Chem. Soc. Perkin Trans. 2 1973 128
-
2. A regioselective and stereospecific synthesis of allylsilanes from secondary allylic alcohol derivativesIan Fleming,Dick Higgins,Nicholas J. Lawrence,Andrew P. Thomas J. Chem. Soc. Perkin Trans. 1 1992 3331
-
3. 203. Studies in the polyene series. Part XLI. A new isomerisation product from citralH. B. Henbest,B. L. Shaw,George Woods J. Chem. Soc. 1952 1154
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos Alcohol/Éter
- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno alcoholes secundarios
- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno Alcoholes y poliolos alcoholes secundarios
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:932-01-4)4,4-dimethylcyclohexan-1-ol

Pureza:99%
Cantidad:25g
Precio ($):371.0